Lipophilicity (XLogP3) Comparison of Bromopyridine–Isobutyramide Regioisomers
The target compound exhibits a computed XLogP3 of 1.8, which is 0.3 log units lower than the 2‑pyridinyl regioisomer (XLogP3 = 2.1, PubChem CID 14988412) and the 4‑pyridinyl regioisomer (XLogP3 = 2.1, PubChem CID 67073644) [1]. This difference corresponds to an approximately 2‑fold reduction in octanol‑water partition coefficient, indicative of moderately higher aqueous solubility and potentially superior developability for oral or parenteral formulations requiring balanced permeability.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | N-(5-bromopyridin-2-yl)-2-methylpropanamide (XLogP3 = 2.1) and N-(4-bromopyridin-2-yl)-2-methylpropanamide (XLogP3 = 2.1) |
| Quantified Difference | ΔXLogP3 = −0.3 (approximately 2‑fold lower lipophilicity) |
| Conditions | Computational prediction via XLogP3 algorithm (PubChem 2025 release) |
Why This Matters
Lower lipophilicity can improve aqueous solubility and reduce non‑specific protein binding, which are critical parameters for achieving reliable in‑vitro assay data and acceptable in‑vivo pharmacokinetics, thereby influencing the decision to procure this specific regioisomer over a more lipophilic analog.
- [1] PubChem CID 68195778, N-(5-bromopyridin-3-yl)-2-methylpropanamide; PubChem CID 14988412, N-(5-Bromo-2-pyridinyl)-2-methylpropanamide; PubChem CID 67073644, N-(4-bromopyridin-2-yl)-2-methylpropanamide, National Center for Biotechnology Information. View Source
